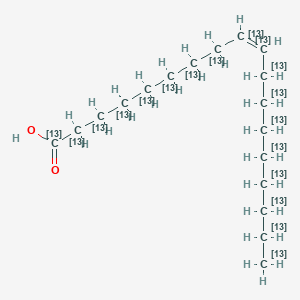

5-(Benzyloxy)-2-bromobenzoic acid

説明

5-(Benzyloxy)-2-bromobenzoic acid is a compound that is functionally related to a benzyl alcohol and a glycolic acid . It is a monocarboxylic acid and an ether, and a member of benzenes .

Synthesis Analysis

The synthesis of this compound could potentially involve the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The synthesis could also involve the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .科学的研究の応用

Synthesis and Medicinal Chemistry

5-(Benzyloxy)-2-bromobenzoic acid has been utilized in the synthesis of potential antipsychotic agents. Specifically, it is involved in creating highly potent inhibitors of [3H]spiperone binding in rat striatal membranes, indicating its potential utility in studying dopamine D-2 receptors (Högberg, Ström, Hall, & Ögren, 1990).

Metal Complex Formation for Antibacterial Activity

Research has also explored the formation of metal(II) complexes with derivatives of 5-bromobenzoic acid. These complexes, particularly the Cu(II) complex, have shown significant antibacterial activity against various bacteria (Desai & Parekh, 2021).

Electrochemical Debromination Studies

This compound has been a subject in the study of electrochemical debromination reactions. These reactions are significant for understanding the detoxification and disposal of organic halides in industrial effluents (Mei, 2011).

Heterocycle Synthesis

In the realm of heterocycle synthesis, 5-bromobenzoic acids, including this compound, are employed as building blocks. They are used to couple with nitrogen-containing compounds, aiding in the preparation of diverse nitrogen heterocycles (Zhang & Pugh, 2003).

Antibacterial Screening

Additionally, the compound's derivatives have been used in synthesizing biologically important benzofuran aryl ureas and carbamates, which were then screened for antimicrobial activities (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Antitubulin Agents

This compound derivatives have been synthesized and evaluated as antitubulin agents, indicating their potential in cancer research (Tréguier et al., 2014).

Anti-Inflammatory and Cytotoxicity Studies

Derivatives of 5-bromobenzoic acid have been investigated for their potential as anti-inflammatory and cytotoxic agents, with molecular docking studies highlighting their interactions with biochemical targets (Thakral et al., 2022).

作用機序

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body due to their structural similarity to many biological molecules .

Mode of Action

Benzylic compounds are known to undergo various chemical reactions, including free radical bromination and nucleophilic substitution . The bromine atom in the compound can be replaced by other groups in a nucleophilic substitution reaction, potentially leading to changes in the compound’s biological activity .

Biochemical Pathways

Benzylic compounds are known to be involved in various biochemical processes, including oxidation and reduction reactions . These reactions can affect a wide range of biochemical pathways and have downstream effects on cellular functions .

Pharmacokinetics

Benzylic compounds are generally known to have good bioavailability due to their lipophilic nature, which allows them to cross biological membranes easily . The bromine atom in the compound may also influence its pharmacokinetic properties .

Result of Action

The compound’s potential to undergo various chemical reactions suggests that it could have diverse effects on cellular functions .

Action Environment

The action, efficacy, and stability of 5-(Benzyloxy)-2-bromobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution in the body . Additionally, the presence of other compounds can affect its stability and reactivity .

特性

IUPAC Name |

2-bromo-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHCDWROTMQCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid](/img/structure/B3121385.png)

![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)

![3-Azabicyclo[4.1.0]heptane](/img/structure/B3121436.png)